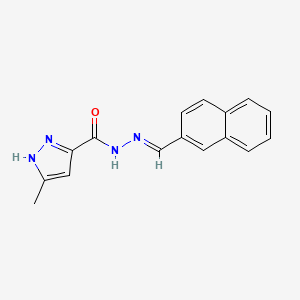![molecular formula C19H18O5 B11650387 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11650387.png)
6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a cycloheptane ring, and various functional groups such as hydroxyl and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The ethoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Applications De Recherche Scientifique
6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one include other furan derivatives and compounds with similar functional groups. Examples include:
- 2-acetyl-5-methylfuran
- 3-(furan-2-yl)-4H-chromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H18O5 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C19H18O5/c1-4-23-17-9-12(5-6-14(17)20)13-7-15(21)18-10(2)24-11(3)19(18)16(22)8-13/h5-9,20-21H,4H2,1-3H3 |
Clé InChI |
SZSQMOWIQFKXRM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B11650304.png)
![N-(3-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650305.png)
![3-(2-chlorophenyl)-8-[(diprop-2-en-1-ylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B11650309.png)
![1-(2-methylphenyl)-N-[(1E)-4-methylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11650314.png)
![Ethyl 7-chloro-4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11650318.png)
![2-(4-tert-butylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11650324.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11650341.png)
![4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11650351.png)
methylidene}-2,2-dimethylpropanamide](/img/structure/B11650362.png)
![2-(4-bromophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11650366.png)
![N-[(Z)-1-(anilinocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B11650369.png)
![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](4-methylphenyl)methanone](/img/structure/B11650381.png)
![4-ethoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11650390.png)

